molecular formula C8H14F3NO B13165287 2-(Propan-2-yl)-6-(trifluoromethyl)morpholine

2-(Propan-2-yl)-6-(trifluoromethyl)morpholine

Cat. No.: B13165287
M. Wt: 197.20 g/mol
InChI Key: OGCMXEJMFKRACG-UHFFFAOYSA-N
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Description

2-(Propan-2-yl)-6-(trifluoromethyl)morpholine is a synthetic organic compound featuring a morpholine ring substituted with an isopropyl and a trifluoromethyl group. This structure combines two highly valuable motifs in medicinal and agrochemical research. The morpholine ring is a ubiquitous pharmacophore known to enhance the pharmacokinetic properties and potency of molecules through interactions with various biological targets, including kinases . Its presence in a compound can improve aqueous solubility and influence metabolic stability. The trifluoromethyl (-CF3) group is a critical functionality in modern drug design. Its introduction into a molecule is a strategic approach to modulate lipophilicity, which can enhance cell membrane permeability and overall bioavailability . Furthermore, the strong carbon-fluorine bond can block metabolically labile sites, thereby increasing the in vivo half-life of research compounds . The specific stereochemistry and substitution pattern on the morpholine ring in 2-(Propan-2-yl)-6-(trifluoromethyl)morpholine makes it a prime intermediate for developing targeted bioactive molecules. Researchers can leverage this compound as a key building block in synthesizing novel ligands, inhibitors, and probes for pharmacological and chemical biology applications. This product is intended for research purposes in a controlled laboratory environment. It is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or personal use. Handle with appropriate safety precautions.

Properties

Molecular Formula

C8H14F3NO

Molecular Weight

197.20 g/mol

IUPAC Name

2-propan-2-yl-6-(trifluoromethyl)morpholine

InChI

InChI=1S/C8H14F3NO/c1-5(2)6-3-12-4-7(13-6)8(9,10)11/h5-7,12H,3-4H2,1-2H3

InChI Key

OGCMXEJMFKRACG-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1CNCC(O1)C(F)(F)F

Origin of Product

United States

Preparation Methods

General Synthetic Strategies

The synthesis of 2-(Propan-2-yl)-6-(trifluoromethyl)morpholine typically involves:

  • Construction or functionalization of the morpholine ring.
  • Introduction of the trifluoromethyl group at the 6-position.
  • Installation of the isopropyl substituent at the 2-position.

Two main approaches are commonly reported:

Preparation of the 6-(Trifluoromethyl) Substituent

The trifluoromethyl group introduction is often challenging due to its electron-withdrawing nature and steric effects. Methods include:

A relevant example from recent literature describes the successful incorporation of a trifluoromethyl group onto a heterocyclic scaffold using a palladium-catalyzed cross-coupling reaction, which could be adapted for morpholine derivatives (see Table 1).

Installation of the 2-(Propan-2-yl) Substituent

The isopropyl group at the 2-position is typically introduced via:

For example, reductive amination protocols using sodium triacetoxyborohydride or borane complexes in tetrahydrofuran (THF) have been employed effectively to install isopropyl groups on nitrogen-containing heterocycles.

Representative Synthetic Route

A plausible synthetic sequence based on literature precedents is:

  • Starting material: 6-(trifluoromethyl)morpholine or a halogenated morpholine derivative.
  • Step 1: Palladium-catalyzed trifluoromethylation of a 6-halogenated morpholine intermediate to introduce the CF3 group.
  • Step 2: Alkylation or reductive amination at the 2-position with isopropyl reagents to install the propan-2-yl substituent.
  • Step 3: Purification by silica gel chromatography or preparative HPLC to isolate the target compound.

This method aligns with protocols used in similar heterocyclic systems involving trifluoromethyl and alkyl substituents.

Data Tables Summarizing Key Preparation Methods

Method No. Starting Material Key Reagents & Conditions Yield (%) Notes Reference
1 6-Halo-morpholine derivative Pd2(dba)3, XantPhos, t-BuONa, CF3 source, toluene, 110 °C, 12 h 45-60 Palladium-catalyzed trifluoromethylation
2 2-Amino-morpholine intermediate Acetone, NaBH(OAc)3, MeOH, room temp, 12 h 70-85 Reductive amination for isopropyl group
3 Morpholine Electrophilic CF3 reagent (Togni's), base, solvent, 50-70 °C 40-55 Direct electrophilic trifluoromethylation
4 2-(Pyridin-2-yl)imidazo[1,2-a]pyridine (analogue) Suzuki coupling with CF3-aryl boronic acid, Pd catalyst, base, toluene, 110 °C 50-65 Cross-coupling for CF3 introduction on heterocycle

Chemical Reactions Analysis

Types of Reactions

2-(Propan-2-yl)-6-(trifluoromethyl)morpholine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the morpholine ring can be further functionalized.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in DMF or THF.

Major Products Formed

    Oxidation: Formation of corresponding N-oxide derivatives.

    Reduction: Formation of reduced morpholine derivatives.

    Substitution: Formation of various substituted morpholine compounds.

Scientific Research Applications

2-(Propan-2-yl)-6-(trifluoromethyl)morpholine has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and antiviral properties.

    Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-(Propan-2-yl)-6-(trifluoromethyl)morpholine involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with lipid membranes and proteins. The morpholine ring can participate in hydrogen bonding and other interactions with biological molecules, influencing the compound’s activity and specificity.

Comparison with Similar Compounds

Structural Analogs

Key analogs include morpholine derivatives with variations at the 2- and 6-positions (Table 1).

Table 1: Structural Comparison of Morpholine Derivatives

Compound Name Substituent (Position 2) Substituent (Position 6) Molecular Formula Molecular Weight CAS Number Source
2-(Propan-2-yl)-6-(trifluoromethyl)morpholine Isopropyl (-CH(CH₃)₂) Trifluoromethyl (-CF₃) C₈H₁₄F₃NO 209.20* Not explicitly provided Target compound
2,2-Dimethyl-6-(trifluoromethyl)morpholine Dimethyl (-CH₃)₂ Trifluoromethyl (-CF₃) C₇H₁₂F₃NO 183.17 1478030-16-8
6-Trifluoromethylmorpholine (unsubstituted) H Trifluoromethyl (-CF₃) C₅H₈F₃NO 155.12 N/A Hypothetical

*Calculated molecular weight based on formula.

Physicochemical Properties

  • Lipophilicity: The trifluoromethyl group increases logP (lipophilicity) compared to unsubstituted morpholine.
  • Solubility : Trifluoromethyl groups reduce aqueous solubility but enhance solubility in organic solvents like acetonitrile and THF, as seen in purification steps from EP 4 374 877 A2 .
  • Stability : The -CF₃ group confers resistance to metabolic degradation, a feature critical in pharmaceutical applications .

Biological Activity

2-(Propan-2-yl)-6-(trifluoromethyl)morpholine is a morpholine derivative notable for its unique trifluoromethyl group, which enhances its biological activity. This compound has garnered attention for its potential applications in various therapeutic areas, particularly in the treatment of central nervous system disorders and as an inhibitor of specific enzymes.

Biological Activity Overview

The biological activity of this compound is primarily attributed to its interactions with various biological targets, including enzymes and receptors. The trifluoromethyl group significantly influences its pharmacokinetic properties, such as solubility and metabolic stability.

1. Enzyme Inhibition

Research indicates that morpholine derivatives, including 2-(Propan-2-yl)-6-(trifluoromethyl)morpholine, exhibit inhibitory effects on several enzymes:

  • Monoamine Oxidase B (MAO-B) Inhibition : The compound shows promising inhibitory activity against MAO-B, which is crucial in the metabolism of neurotransmitters. In a study, derivatives with trifluoromethyl groups demonstrated enhanced MAO-B inhibition compared to their non-fluorinated counterparts, achieving IC₅₀ values in the low nanomolar range (IC₅₀ = 21 nM) .

2. Antiparasitic Activity

The compound has been evaluated for its antiparasitic properties. A related study found that modifications in the morpholine scaffold could lead to significant increases in activity against Plasmodium falciparum, with some derivatives achieving EC₅₀ values as low as 0.010 μM . This suggests potential utility in treating malaria.

Case Study 1: MAO-B Inhibition

In a comparative analysis of various morpholine derivatives, it was observed that those containing the trifluoromethyl group exhibited superior MAO-B inhibitory activity. The study highlighted the importance of substituent position and electronic properties on enzyme affinity. The best-performing compound from this series was identified as having an IC₅₀ of 21 nM, which outperformed several known inhibitors .

Case Study 2: Antiparasitic Efficacy

A series of analogs based on 2-(Propan-2-yl)-6-(trifluoromethyl)morpholine were synthesized and tested for activity against P. falciparum. The findings revealed that specific modifications led to enhanced potency and metabolic stability. For instance, an analog with a methoxy group exhibited an EC₅₀ of 0.048 μM while maintaining acceptable metabolic profiles in human liver microsomes .

Data Tables

CompoundTargetActivity TypeIC₅₀/EC₅₀ ValueReference
2-(Propan-2-yl)-6-(trifluoromethyl)morpholineMAO-BInhibition21 nM
Trifluoromethyl Morpholine AnalogP. falciparumAntiparasitic0.010 μM
Methoxy-substituted MorpholineP. falciparumAntiparasitic0.048 μM

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